molecular formula C14H26O2 B105984 Ethyl dodec-2-enoate CAS No. 28290-90-6

Ethyl dodec-2-enoate

Cat. No.: B105984
CAS No.: 28290-90-6
M. Wt: 226.35 g/mol
InChI Key: GZXNVYMVJSTRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (e)-2-dodecenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl (e)-2-dodecenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ethyl (e)-2-dodecenoate has been primarily detected in urine. Within the cell, ethyl (e)-2-dodecenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ethyl (e)-2-dodecenoate can be found in pomes. This makes ethyl (e)-2-dodecenoate a potential biomarker for the consumption of this food product.

Properties

CAS No.

28290-90-6

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

ethyl dodec-2-enoate

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h12-13H,3-11H2,1-2H3

InChI Key

GZXNVYMVJSTRNI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC=CC(=O)OCC

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)OCC

Canonical SMILES

CCCCCCCCCC=CC(=O)OCC

Synonyms

(2E)-2-Dodecenoic Acid Ethyl Ester;  Ethyl (E)-2-Dodecenoate;  Ethyl trans-2-Dodecenoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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